Cas no 112924-45-5 (Dexanabinol)

Dexanabinol structure
Dexanabinol structure
Product Name:Dexanabinol
Número CAS:112924-45-5
MF:C25H38O3
Megavatios:386.56742811203
CID:62984
PubChem ID:107778
Update Time:2025-04-18

Dexanabinol Propiedades químicas y físicas

Nombre e identificación

    • Dexanabinol
    • 1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol
    • (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
    • HU 211
    • HU-211
    • Sinnabidiol
    • (6aS,10aS)-3-(1,1-dimethylheptyl)-6,6-dimethyl-9-methylol-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
    • (6aS)-6aα,7,10,10aβ-Tetrahydro-6,6-dimethyl-1-hydroxy-3-(1,1-dimethylheptyl)-6H-dibenzo[b,d]pyran-9-methanol
    • (6AR,10AR)-3(1,1-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-6H-DIBENZO[B,D]PYRAN-9-METHANOL
    • [6aS,(+)]-6a,7,10,10aβ-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(1,1-dimethylheptyl)-6H-dibenzo[b,d]pyran-9-methanol
    • (6AR,10AR)-3-(1,1'-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-6H-DIBENZO[B,D]PYRAN-9-METHANOL
    • (6AR)-TRANS-3-(1,1-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-6H-DIBENZO[B,D]PYRAN-9-METHANOL
    • (6aS,10aS)-3-(1,1-Dimethylheptyl)-6a,77,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol
    • CHEMBL334533
    • 11-Hydroxy-delta(8)-tetrahydrocannabinol-dimethylheptyl
    • 11-Hydroxy-delta-8-dmh-thc
    • 6H-Dibenzo[b,d]pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS,10aS)-
    • Sinnabidol
    • SCHEMBL1649687
    • PRS 211007-000
    • DTXSID40150235
    • BDBM50067498
    • 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-
    • AKOS015967265
    • DEXANABINOL [MI]
    • (6aS,7S)-3-(1,1-Dimethyl-heptyl)-9-hydroxymethyl-6,6-dimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
    • 6H-DIBENZO(B,D)PYRAN-9-METHANOL, 3-(1,1-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-, (6AS,10AS)-
    • UNII-R6VT8U5372
    • PA-50211
    • (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
    • 1,1-Dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol
    • SINNABIDOL [WHO-DD]
    • HY-106387
    • PRS-211007
    • (+)-HU-210
    • 11-Hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl
    • 5'(1,1-Dimethylheptyl)-7-hydroxyhexahydrocannabinol
    • PDSP2_000937
    • NS00069217
    • (6aS,10aS)-3-(1,1-Dimethyl-heptyl)-9-hydroxymethyl-6,6-dimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
    • 112924-45-5
    • R6VT8U5372
    • DB06444
    • 11-OH-delta(8)-Thc-dmh
    • CS-0025698
    • (6AS,10AS)-9-(HYDROXYMETHYL)-6,6-DIMETHYL-3-(2-METHYLOCTAN-2-YL)- 6A,7,10,10A-TETRAHYDROBENZO(C)CHROMEN-1-OL
    • (6aS,10aS)-3-(1,1-Dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol
    • Q962504
    • PRS-211007-000
    • 7-Hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl
    • 3-(1,1-Dimethylheptyl)-6aS,7,10,10aS-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol
    • 3-(1,1-Dimethylheptyl)-6aS,7,10,10aS-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo(b,d)pyran-9-methanol
    • DA-62805
    • (6AS,10AS)-9-(HYDROXYMETHYL)-6,6-DIMETHYL-3-(2-METHYLOCTAN-2-YL)-6H,6AH,7H,10H,10AH-BENZO[C]ISOCHROMEN-1-OL
    • CHEBI:230837
    • DTXCID0072726
    • (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6H,6aH,7H,10H,10aH-benzo(c)isochromen-1-ol
    • Renchi: 1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1
    • Clave inchi: SSQJFGMEZBFMNV-PMACEKPBSA-N
    • Sonrisas: O1C2C=C(C=C(C=2[C@H]2CC(CO)=CC[C@@H]2C1(C)C)O)C(C)(C)CCCCCC

Atributos calculados

  • Calidad precisa: 386.28200
  • Masa isotópica única: 386.28209507g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 7
  • Complejidad: 550
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 6.4
  • Superficie del Polo topológico: 49.7Ų

Propiedades experimentales

  • Punto de fusión: 141-142°
  • Disolución: DMSO: soluble
  • PSA: 49.69000
  • Logp: 6.22350
  • Rotación específica: D +227° (CHCl3)

Dexanabinol Información de Seguridad

  • Wgk Alemania:3

Dexanabinol PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
MedChemExpress
HY-106387-1mg
Dexanabinol
112924-45-5 ≥99.0%
1mg
¥1500 2023-01-05
ChemScence
CS-0025698-1mg
Dexanabinol
112924-45-5 ≥99.0%
1mg
$150.0 2022-04-28
Proveedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos